molecular formula C20H24N6O2S B2871602 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}pyrimidine CAS No. 2380192-70-9

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}pyrimidine

Cat. No.: B2871602
CAS No.: 2380192-70-9
M. Wt: 412.51
InChI Key: DJJUVRUKYNMREL-UHFFFAOYSA-N
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Description

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}pyrimidine is a complex organic compound with a unique structure that combines several functional groups

Properties

IUPAC Name

[4-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O2S/c1-13-8-14(2)26(24-13)17-9-18(22-11-21-17)28-10-16-4-6-25(7-5-16)20(27)19-15(3)23-12-29-19/h8-9,11-12,16H,4-7,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJUVRUKYNMREL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)OCC3CCN(CC3)C(=O)C4=C(N=CS4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}pyrimidine involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the core structures, such as the pyrazole, pyrimidine, piperidine, and thiazole rings. These core structures are then linked together through various chemical reactions, including nucleophilic substitution and condensation reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments .

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the compound, especially on the pyrazole and pyrimidine rings, using reagents like sodium hydride or lithium diisopropylamide.

    Condensation: Condensation reactions can link the different core structures, often using reagents like acetic anhydride or sulfuric acid

Scientific Research Applications

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.

    Medicine: It has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The compound’s structure allows it to bind to these targets with high specificity, influencing their activity and resulting in various biological effects .

Comparison with Similar Compounds

Similar compounds to 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}pyrimidine include:

    tert-Butyl carbamate: Used in similar synthetic applications and has comparable functional groups.

    Cresol: Shares some structural similarities and is used in industrial applications.

    1-Boc-pyrazole-4-boronic acid pinacol ester: Another compound with a pyrazole ring, used in organic synthesis.

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